4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furochromen core with an amino acid derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid typically involves multiple steps:
Formation of the Furochromen Core: The initial step involves the synthesis of the furochromen core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Acetylation: The furochromen core is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Amination: The acetylated product undergoes a reaction with butanoic acid derivatives, such as butanoyl chloride, in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, can be explored through various in vitro and in vivo studies.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furochromen core may bind to active sites, inhibiting enzyme activity or modulating receptor function. The acetyl and amino groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 7H-Furo3,2-gbenzopyran-7-one derivatives
Uniqueness
4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid stands out due to its combination of a furochromen core with an amino acid derivative, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21NO6 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C20H21NO6/c1-10-9-26-18-12(3)19-14(7-13(10)18)11(2)15(20(25)27-19)8-16(22)21-6-4-5-17(23)24/h7,9H,4-6,8H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
BYMSIFQSHIFFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCC(=O)O)C)C |
Origin of Product |
United States |
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